molecular formula C10H17NO2 B13252905 2-(Morpholin-3-yl)cyclohexan-1-one

2-(Morpholin-3-yl)cyclohexan-1-one

Cat. No.: B13252905
M. Wt: 183.25 g/mol
InChI Key: NCQBNMVGQRGUHD-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached at the 2-position of the ketone-bearing cyclohexane core. This compound is of interest in medicinal chemistry and organic synthesis due to the morpholine group’s ability to modulate solubility, bioavailability, and electronic properties .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-morpholin-3-ylcyclohexan-1-one

InChI

InChI=1S/C10H17NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h8-9,11H,1-7H2

InChI Key

NCQBNMVGQRGUHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method involves the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Morpholin-3-yl)cyclohexan-1-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(Morpholin-3-yl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting the growth of microorganisms or cancer cells by interfering with their DNA replication or protein synthesis. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Morpholin-3-yl)cyclohexan-1-one with structurally analogous cyclohexanone derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological relevance.

Structural and Substituent Comparisons

Compound Name Substituent(s) at 2-Position Key Features
2-(Morpholin-3-yl)cyclohexan-1-one Morpholine ring Electron-rich heterocycle; enhances solubility and hydrogen-bonding capacity
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one (MXE) 3-Methoxyphenyl + ethylamino group NMDA receptor antagonist; controlled substance due to dissociative effects
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl Simple aryl substituent; used in synthetic intermediates
2-(Hydroxyphenylmethyl)-cyclohexan-1-one Hydroxyphenylmethyl Diastereoselective synthesis via aldol condensation; syn/anti isomerism
2-(3-Aryl-furan-2-yl)cyclohexan-1-one derivatives Fluorophenyl, chlorophenyl, nitroaryl Electron-withdrawing substituents; synthesized via palladium-catalyzed coupling

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Notes
2-(Morpholin-3-yl)cyclohexan-1-one C₁₀H₁₇NO₂ 183.25 Not reported Likely polar due to morpholine
MXE (methoxetamine) C₁₄H₁₉NO₂ 233.31 Not reported Lipophilic; CNS bioavailability
2-(2-Chlorophenyl)cyclohexan-1-one C₁₂H₁₃ClO 208.69 Not reported Low polarity (aromatic Cl)
Aldol product (syn isomer) C₁₃H₁₆O₂ 204.27 N/A Diastereomers resolved via NMR

Key Research Findings and Data Tables

Table 2: Spectroscopic Data Highlights

Compound Name Key NMR Signals (δ/ppm) IR Peaks (cm⁻¹)
Aldol product (syn isomer) 5.39 ppm (d, J=2.4 Hz, syn) 1647 (C=O), 1587 (C=C)
MXE Not reported Not available
2-(3-Fluorophenyl-furan) derivative Aromatic protons at 7.2–7.8 ppm 1174 (C-O)

Biological Activity

2-(Morpholin-3-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by empirical data and case studies.

Synthesis

The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with morpholine derivatives. This reaction can be catalyzed by various acids or bases, leading to the formation of the desired morpholinone structure. The synthetic pathway is crucial as it influences the biological activity of the resulting compound.

The biological activity of 2-(Morpholin-3-yl)cyclohexan-1-one is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The unique morpholine ring contributes to its binding affinity and specificity towards various receptors and enzymes.

Anticancer Activity

Recent research has highlighted the anticancer properties of 2-(Morpholin-3-yl)cyclohexan-1-one. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest, as evidenced by increased caspase activity and altered expression of cell cycle regulators.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)25Inhibition of proliferation

Antimicrobial Activity

2-(Morpholin-3-yl)cyclohexan-1-one has also shown promising antimicrobial activity against various pathogens. In vitro assays indicated significant inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Candida albicans2016

Case Studies

  • Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-(Morpholin-3-yl)cyclohexan-1-one resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 15 µM. The study reported increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
  • Antimicrobial Screening : In a comparative study assessing the antimicrobial properties against various bacterial strains, 2-(Morpholin-3-yl)cyclohexan-1-one exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The results indicated that the compound's effectiveness was comparable to standard antibiotics, suggesting potential for development into a therapeutic agent.

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